![molecular formula C24H32N4OS B2664808 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034319-33-8](/img/structure/B2664808.png)
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
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Description
2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C24H32N4OS and its molecular weight is 424.61. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds similar to 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide have been a subject of research due to their potential in pharmaceutical applications. Studies have explored the synthesis of various related compounds, focusing on their ability to interact with and modify biological systems. For instance, the research on purine analogs has shown that modifications to the chemical structure can significantly impact their biological activity, such as enhancing the lethal effect of phleomycin on Escherichia coli cultures (Bhushan et al., 1975).
Molecular Design and Pharmacological Potential
The molecular design of compounds structurally related to 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide plays a crucial role in their pharmacological potential. The insertion of specific functional groups or moieties can lead to significant improvements in solubility, absorption, and biological efficacy. Research on molecules like OPC-21268, which shares structural features with the compound , highlights the importance of conformation and intermolecular interactions in stabilizing the structure and enhancing biological activity (Kido et al., 1994).
Antibacterial and Antimycobacterial Activities
The search for new antimicrobial agents has led to the exploration of compounds with unique structural frameworks, including those similar to 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide. Studies have reported the synthesis and evaluation of novel compounds for their in vitro and in vivo activity against various bacterial strains, including Mycobacterium tuberculosis. The discovery of compounds with potent antimycobacterial activity underscores the potential of these chemical structures in developing new therapeutic agents (Kumar et al., 2008).
Enzyme Inhibition and Therapeutic Applications
The design and synthesis of enzyme inhibitors based on the structural motif of 2-(4-(isopropylthio)phenyl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide have shown promising therapeutic applications. Research has identified compounds with significant inhibitory activity against key enzymes involved in disease pathogenesis, offering potential pathways for the treatment of various conditions. This highlights the importance of molecular design in developing compounds with desired biological properties (Shibuya et al., 2018).
properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4OS/c1-17(2)30-21-9-7-18(8-10-21)15-24(29)25-20-11-13-28(14-12-20)23-16-19-5-3-4-6-22(19)26-27-23/h7-10,16-17,20H,3-6,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHJMPYXEMTSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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